molecular formula C24H28ClFN4O B11417352 2-Adamantan-1-yl-4-chloro-5-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one

2-Adamantan-1-yl-4-chloro-5-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one

Cat. No.: B11417352
M. Wt: 443.0 g/mol
InChI Key: XTZLXHIDXKPSNV-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a unique combination of adamantane, chlorophenyl, and fluorophenyl groups

Preparation Methods

The synthesis of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The synthesis process typically requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in viral replication and cancer cell proliferation. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Compared to other adamantane derivatives, 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE stands out due to its unique combination of functional groups. Similar compounds include:

This detailed overview highlights the significance of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE in various scientific and industrial applications

Properties

Molecular Formula

C24H28ClFN4O

Molecular Weight

443.0 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C24H28ClFN4O/c25-22-21(29-7-5-28(6-8-29)20-3-1-19(26)2-4-20)15-27-30(23(22)31)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-4,15-18H,5-14H2

InChI Key

XTZLXHIDXKPSNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl

Origin of Product

United States

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